2,6-di-tert-butyl-4-(2H-chromen-2-ylidene)cyclohexa-2,5-dien-1-one
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Overview
Description
2,6-di-tert-butyl-4-(2H-chromen-2-ylidene)cyclohexa-2,5-dien-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chromenylidene group attached to a cyclohexa-2,5-dien-1-one ring, with two tert-butyl groups at the 2 and 6 positions. Its molecular structure contributes to its stability and reactivity, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-di-tert-butyl-4-(2H-chromen-2-ylidene)cyclohexa-2,5-dien-1-one typically involves the condensation of 2,6-di-tert-butylphenol with a suitable aldehyde, such as 2H-chromen-2-carbaldehyde, under basic conditions. The reaction is often carried out in a solvent like toluene, with piperidine as a catalyst. The mixture is heated under reflux, and the product is isolated through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,6-di-tert-butyl-4-(2H-chromen-2-ylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydroquinones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the chromenylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,6-di-tert-butyl-4-(2H-chromen-2-ylidene)cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 2,6-di-tert-butyl-4-(2H-chromen-2-ylidene)cyclohexa-2,5-dien-1-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,6-di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
- 2,6-di-tert-butyl-4-ethylphenol
- 2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
Uniqueness
Compared to similar compounds, 2,6-di-tert-butyl-4-(2H-chromen-2-ylidene)cyclohexa-2,5-dien-1-one stands out due to its chromenylidene group, which imparts unique electronic and steric properties.
Properties
Molecular Formula |
C23H26O2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-chromen-2-ylidenecyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C23H26O2/c1-22(2,3)17-13-16(14-18(21(17)24)23(4,5)6)20-12-11-15-9-7-8-10-19(15)25-20/h7-14H,1-6H3 |
InChI Key |
JYHOJXQWJVKCCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C=CC3=CC=CC=C3O2)C=C(C1=O)C(C)(C)C |
Origin of Product |
United States |
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